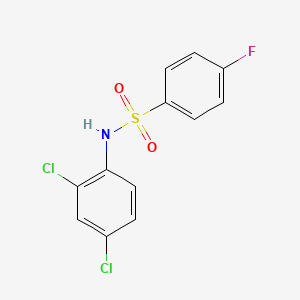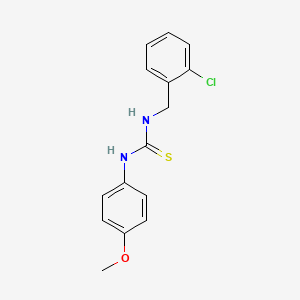
5-methyl-4-(4-methylbenzylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-4-(4-methylbenzylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C18H16N2O and its molecular weight is 276.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.126263138 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
5-Methyl-4-(4-methylbenzylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and its derivatives have shown significant antimicrobial activities. In a study, compounds synthesized from this chemical exhibited high antimicrobial activity against microbial strains like S. aureus, E. coli, and C. albicans (Abdelrahman et al., 2020).
Molecular Docking and Inhibitory Action
The compound has been studied for its potential inhibitory action through molecular docking. It was docked with the human prostaglandin reductase (PTGR2), providing insights into its plausible inhibitory mechanisms (Nayak & Poojary, 2019).
Synthesis of Novel Derivatives
Various novel derivatives of this compound have been synthesized, expanding its application potential in scientific research. These derivatives include pyrazolopyrazole, pyrazolopyridine, and spiro[pyrazole-3,3′-pyrazolo[3,4-c]pyrazole] (Assy, Shehta, & Abdelrahman, 2020).
Complexation with Actinide and Lanthanide
The compound has been compared with other soft donor ligands for complexation with actinides and lanthanides, particularly for the extraction of Am(III) and Eu(III). This application highlights its significance in nuclear chemistry and material science (Smith, Jarvinen, Jones, & Hay, 1989).
Hydrogen-Bonded Structural Analysis
The compound and its isomers have been analyzed for their hydrogen-bonded structural properties, providing valuable insights into their molecular architecture. This is crucial for understanding their chemical behavior and potential applications (Portilla et al., 2007).
Synthesis and Characterization
Extensive studies on the synthesis and characterization of derivatives of this compound have been conducted. These studies focus on elucidating their chemical properties and potential applications in various fields (Abou-Zied & El-Mansory, 2014).
Propriétés
Numéro CAS |
53316-56-6 |
|---|---|
Formule moléculaire |
C18H16N2O |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
(4Z)-5-methyl-4-[(4-methylphenyl)methylidene]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H16N2O/c1-13-8-10-15(11-9-13)12-17-14(2)19-20(18(17)21)16-6-4-3-5-7-16/h3-12H,1-2H3/b17-12- |
Clé InChI |
XBBJQEYIOGWMNL-ATVHPVEESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C |
SMILES |
CC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS*,7aR*)-5-methyl-2-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5612374.png)
![N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B5612387.png)
![2-[4-(tert-butylamino)-2-quinazolinyl]phenol](/img/structure/B5612398.png)
![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5612405.png)
![8-{[(cyclopropylmethyl)thio]acetyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5612425.png)

![1-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-2-pyridin-2-ylsulfanylethanone](/img/structure/B5612435.png)
![1-[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5612442.png)
![(1S*,5R*)-3-[(3-chlorophenoxy)acetyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5612464.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5612467.png)
![3-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5612468.png)
![1-{5-[1-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-yl]-2-methylphenyl}imidazolidin-2-one](/img/structure/B5612471.png)
![N-[(2-aminopyridin-3-yl)methyl]-2,5,6-trimethylpyrimidin-4-amine](/img/structure/B5612477.png)
